molecular formula C27H26N2O5 B2862766 N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide CAS No. 1207049-81-7

N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2862766
CAS No.: 1207049-81-7
M. Wt: 458.514
InChI Key: WIKVTGRGQOJJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a quinoline core substituted with a phenyl group at position 2 and an ethoxy group at position 2. The 6-position of the quinoline is linked via an amide bond to a 3,4,5-trimethoxybenzoyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to known cytotoxic agents, particularly those targeting tubulin polymerization or kinase inhibition .

Properties

IUPAC Name

N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-5-34-23-16-22(17-9-7-6-8-10-17)29-21-12-11-19(15-20(21)23)28-27(30)18-13-24(31-2)26(33-4)25(14-18)32-3/h6-16H,5H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKVTGRGQOJJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an appropriate ketone under acidic conditions.

    Ethoxylation: Introduction of the ethoxy group at the 4-position of the quinoline ring can be done using ethyl iodide in the presence of a base.

    Formation of the benzamide moiety: The 3,4,5-trimethoxybenzoyl chloride can be reacted with the ethoxy-phenylquinoline derivative in the presence of a base to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions 5 and 8, using reagents such as halogens or nitro compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various substituted quinoline and benzamide derivatives.

Scientific Research Applications

N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind to DNA or proteins, interfering with their normal function and leading to cell death or inhibition of growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound shares a common 3,4,5-trimethoxybenzamide motif with several analogs, but differences in the heterocyclic core and substituent groups significantly influence its physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Formula Biological Activity (if reported) Reference
N-(4-ethoxy-2-phenylquinolin-6-yl)-3,4,5-TMB* Quinoline 4-ethoxy, 2-phenyl, 6-amide-linked TMB C₃₄H₃₃N₃O₅ Under investigation (tubulin inhibition)
N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide (18) Benzamide 4-fluorobenzyl C₁₇H₁₇FNO₃ Inactive against SCC9 cells
N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide Benzamide 4-cyanophenyl C₁₇H₁₆N₂O₄ No direct activity data
Combretastatin analog 2a Oxazolone 3-hydroxybenzoyl hydrazine, TMB C₂₉H₃₁N₃O₁₀ Cytotoxic (IC₅₀ ~1–5 µM)
Piplartine derivative (Turkez et al., 2019) Benzamide 4-fluorobenzyl, furan C₂₄H₂₁FN₂O₄ Active against glioblastoma

*TMB: 3,4,5-trimethoxybenzamide

Key Observations:

Core Heterocycle: The quinoline core in the target compound may enhance π-π stacking interactions with biological targets compared to simpler benzamide analogs like compound 18 or N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide .

Substituent Effects: The 4-ethoxy group on the quinoline likely improves metabolic stability compared to compounds with halogens (e.g., 4-fluoro in compound 18) . The 2-phenyl group may sterically hinder interactions with tubulin, contrasting with combretastatin analogs that lack bulky substituents .

Amide Linkage: The amide bond in the target compound is conserved across analogs, but its position on the quinoline (vs. furan or oxazolone in others) alters conformational flexibility .

Physicochemical Data :
Property Target Compound Combretastatin 2a N-(4-cyanophenyl)-TMB
Molecular Weight 579.65 g/mol 581.57 g/mol 312.32 g/mol
Melting Point Not reported 241–243°C Not reported
Solubility Low (DMF/EtOH) Moderate (EtOH) Low (DMSO)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.